molecular formula C17H20N2O3 B1461649 N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide CAS No. 1020723-31-2

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide

Cat. No. B1461649
M. Wt: 300.35 g/mol
InChI Key: SDEQJMFJVJXYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide, often referred to as NAMMP, is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific fields. NAMMP has been found to possess a wide range of unique properties, including being a potent inhibitor of several enzymes, a strong antioxidant, and a powerful antimicrobial agent. In addition, NAMMP has been found to possess anti-inflammatory and anti-cancer properties, making it a promising compound for research and development in the medical field.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that certain propanamide derivatives show potent antibacterial and antifungal activities. Specifically, N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and its related compounds demonstrated significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole. The study also highlighted that these compounds' antimicrobial efficacy was further validated using the MIC technique, suggesting a potential for developing new antibacterial and antifungal agents (Helal et al., 2013).

Bioactive Constituents in Marine Organisms

Propanamide derivatives have been identified as bioactive constituents in marine organisms. For instance, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate was isolated from Jolyna laminarioides and showed inhibitory activity against chymotrypsin, alongside antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Radioligands for Prostate Cancer Imaging

Propanamide derivatives were investigated as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging, utilizing positron emission tomography (PET). These compounds, such as N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-(2-[(11)C]methoxyphenoxy)-2-methylpropanamide, were synthesized and showed promise for the treatment and molecular imaging of prostate cancer (Gao et al., 2011).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-4-5-13(18)10-16(11)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEQJMFJVJXYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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